

## Overcoming challenges in inhaled delivery of JAK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



## Technical Support Center: Inhaled JAK Inhibitors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the inhaled delivery of Janus Kinase (JAK) inhibitors.

## I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development of inhaled JAK inhibitors.

Check Availability & Pricing

| Question                                                                      | Answer                                                                                                                                                                                                                                                                                                                                                                                                                                             |
|-------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Why is inhaled delivery preferred for JAK inhibitors in respiratory diseases? | Inhaled delivery targets the drug directly to the lungs, the site of inflammation in diseases like asthma and COPD. This approach aims to maximize therapeutic efficacy while minimizing systemic exposure and the associated side effects often seen with oral JAK inhibitors, such as immunosuppression and cytopenia.[1][2][3]                                                                                                                  |
| 2. What is the target aerodynamic particle size for an inhaled JAK inhibitor? | The ideal aerodynamic particle size for targeting the deep lung, including the small airways and alveoli, is generally considered to be between 1 and 5 micrometers (µm).[5][6][7] Particles larger than 5 µm tend to impact the oropharynx, while particles smaller than 0.5 µm may be exhaled. [7]                                                                                                                                               |
| 3. What are the main formulation strategies for inhaled JAK inhibitors?       | The most common strategies involve creating dry powder inhaler (DPI) formulations. This typically involves particle size reduction of the active pharmaceutical ingredient (API) through micronization (e.g., jet milling) or particle engineering via techniques like spray drying.[3] [8][9] These engineered particles may then be blended with larger carrier particles (e.g., lactose) to improve flowability and dosing consistency.[10][11] |
| 4. What are the key challenges in developing an inhaled JAK inhibitor?        | Key challenges include achieving the optimal particle size distribution, ensuring the physical and chemical stability of the formulation, overcoming poor aqueous solubility of many JAK inhibitor compounds, and achieving a good in vitro-in vivo correlation (IVIVC) to predict clinical performance.[1][8][12]                                                                                                                                 |



Check Availability & Pricing

5. How can systemic exposure of an inhaled JAK inhibitor be minimized?

Minimizing systemic exposure is achieved through designing lung-restricted molecules with properties that promote lung retention and rapid systemic clearance.[2] This can involve modifying the physicochemical properties of the drug to enhance tissue affinity in the lungs or to be a substrate for metabolizing enzymes in the systemic circulation.

## **II. Troubleshooting Guides**

This section provides solutions to specific problems that may be encountered during experimental work.

## A. Formulation and Particle Engineering

Check Availability & Pricing

| Problem                                                                                 | Potential Causes                                                                                                                                                                                                                                         | Recommended Solutions                                                                                                                                                                                                                                                                                                                                                                                                  |
|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent Particle Size     Distribution (PSD) after     Micronization (Jet Milling) | - Inconsistent feed rate into the mill Clogging of the micronization chamber Inappropriate grinding pressure or number of passes. [13]- Physicochemical properties of the premicronized API (e.g., high cohesiveness).[14]                               | - Optimize the feed rate for consistent flow If clogging occurs, consider modifying the crystallization process to produce an API with a higher specific surface area, which can improve micronization performance.[14]- Systematically evaluate the effect of grinding pressure and the number of passes on the final PSD For highly cohesive materials, consider comicronization with an excipient like lactose.[14] |
| 2. Poor Powder Quality (e.g.,<br>stickiness, clumping) after<br>Spray Drying            | - Insufficient drying time leading to residual moisture. [15]- Incorrect inlet/outlet temperatures causing overheating or under-drying Inappropriate atomizer settings leading to a broad droplet size distribution High viscosity of the feed solution. | - Adjust drying parameters (e.g., temperature, airflow) to ensure complete drying.[15]- Optimize inlet and outlet temperatures based on the thermal sensitivity of the JAK inhibitor and solvent system Adjust atomizer speed and pressure to achieve uniform droplet size If the feed is too viscous, consider diluting it or preheating to reduce viscosity.                                                         |
| 3. Low Fine Particle Fraction (FPF) in Dry Powder Inhaler (DPI) Formulation             | - Strong adhesive forces between the drug and carrier particles.[11]- High cohesive forces between drug particles, leading to agglomeration.[10]- Suboptimal carrier particle size or morphology High humidity during storage, which can                 | - Optimize blending parameters (speed and time) to balance homogeneity and prevent excessive impaction of the drug onto the carrier.[11]- Consider the inclusion of a force control agent, such as magnesium stearate or                                                                                                                                                                                               |



Check Availability & Pricing

increase inter-particulate forces.[11]

leucine, to reduce drug-carrier adhesion.[10]- Experiment with different grades of carrier particles (e.g., varying in size and surface roughness) to find the optimal balance for drug detachment.- Conduct stability studies under controlled humidity conditions to assess the impact on FPF and ensure appropriate packaging.[8][11]

4. Poor Solubility of JAK Inhibitor in Formulation Development - The inherent hydrophobic nature of many kinase inhibitors.

Micronization/Nanosuspension : Reducing particle size increases the surface area, which can enhance the dissolution rate.[16]- Cosolvents: Utilize a mixture of water and a water-miscible solvent in which the drug has higher solubility for liquid formulations (e.g., for nebulizers or spray drying feed solutions).[16][17]- Solid Dispersions: Create a solid dispersion of the JAK inhibitor in a hydrophilic carrier (e.g., PVP, PEG) using techniques like spray drying or hot-melt extrusion to improve wettability and dissolution.[4][17]

## **B.** In Vitro Characterization

Check Availability & Pricing

| Problem                                                                                                       | Potential Causes                                                                                                                                                                                                                                                                                                                                                                                                                                            | Recommended Solutions                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                               |
|---------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1. High Variability in Aerodynamic Particle Size Distribution (APSD) Data from Next Generation Impactor (NGI) | - Inconsistent actuation of the inhaler device Particle bounce from the impaction surfaces, leading to mis-sizing. [12]- Electrostatic charges on the particles affecting their deposition pattern.[6]- Leaks in the NGI assembly.                                                                                                                                                                                                                          | - Use a consistent and validated method for device actuation Apply a coating (e.g., silicone or Tween 80) to the NGI collection cups to reduce particle bounce.[6]-Employ an Electrical NGI or other charge-neutralizing techniques if electrostatic effects are suspected.[6]-Perform a leak test on the NGI before each use.                                                                                                                                                                                                                                      |
| 2. Poor In Vitro-In Vivo<br>Correlation (IVIVC)                                                               | - In vitro test conditions (e.g., constant flow rate) do not reflect patient breathing patterns.[18][19]- The standard USP induction port does not accurately mimic the human throat anatomy, leading to inaccurate estimation of lung dose.[20][21]- Overlooking the dissolution of particles in lung fluids during in vitro testing. [18]- Patient-related factors like incorrect inhaler use and adherence are not accounted for in in vitro models.[22] | - Utilize breathing simulators to replicate patient-specific inhalation profiles during NGI testing.[18][19]- Employ more anatomically realistic throat models, such as the Alberta Idealized Throat (AIT), in the experimental setup to get a better prediction of oropharyngeal deposition.[19] [20]- Incorporate dissolution testing under conditions that simulate the lung environment to better understand drug absorption.[18]- While not a direct experimental fix, be aware of the limitations of IVIVC and consider these factors when interpreting data. |

## C. Preclinical In Vivo Studies



| Problem                                                 | Potential Causes                                                                                                                                                                                                                                | Recommended Solutions                                                                                                                                                                                                                                                                                                                                                                                    |
|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1. Low and Variable Lung<br>Deposition in Rodent Models | - Rodents are obligate nose breathers, leading to high nasal deposition and filtering of inhaled particles.[23]-Inappropriate delivery device for the animal model.[5][24]-Incorrect particle size for the animal's respiratory system.[5] [25] | - Consider intratracheal administration for direct lung delivery in early-stage studies to bypass nasal filtration, though this does not fully replicate inhalation.[5]- For inhalation studies, use specialized nose-only exposure systems designed for rodents.[5]- Optimize the aerosol particle size; smaller droplets (e.g., 1-3 μm) have shown better lung deposition in mice.[25]                 |
| 2. Difficulty in Quantifying Lung<br>Dose and Exposure  | - Challenges in accurately measuring the inhaled dose. [26]- Rapid absorption from the lungs into systemic circulation.                                                                                                                         | - Use validated methods to estimate the inhaled dose, such as filter sampling from the exposure chamber and applying known lung deposition fractions for the specific animal model.[5][26]-Conduct thorough pharmacokinetic (PK) studies with sampling of lung tissue, bronchoalveolar lavage (BAL) fluid, and plasma at multiple time points to understand the absorption and distribution profile.[23] |

# III. Experimental Protocols Aerodynamic Particle Size Distribution (APSD) Measurement using the Next Generation Impactor (NGI)





Objective: To determine the mass-weighted aerodynamic particle size distribution of a JAK inhibitor dry powder inhaler (DPI) formulation.

#### Materials:

- Next Generation Impactor (NGI) with pre-separator
- Vacuum pump with a flow controller
- DPI device loaded with the JAK inhibitor formulation
- Mouthpiece adapter
- Collection cups, coated if necessary to prevent bounce
- Validated HPLC method for quantification of the JAK inhibitor

#### Procedure:

- Assembly: Assemble the NGI with the pre-separator and collection cups as per the manufacturer's instructions. Ensure all components are clean and dry.
- Leak Test: Perform a leak test to ensure the integrity of the assembly.
- Flow Rate Setting: Set the flow rate through the impactor to achieve a 4 kPa pressure drop across the DPI device, which simulates the patient's inspiratory effort.[7] The total volume of air pulled through the device should be 4 L.
- DPI Actuation: Load a capsule/blister into the DPI. Connect the DPI to the NGI induction port
  using an appropriate mouthpiece adapter. Actuate the vacuum pump and simultaneously
  pierce/activate the DPI to release the powder.
- Sample Recovery: After the run is complete, carefully disassemble the NGI. Rinse the
  mouthpiece adapter, induction port, pre-separator, and each collection cup with a suitable
  solvent to recover the deposited drug.
- Quantification: Analyze the amount of the JAK inhibitor in the solvent from each component using the validated HPLC method.



Data Analysis: Calculate the mass of the drug deposited on each stage. Using the known cut-off diameters for each stage at the tested flow rate, determine the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF). The FPF is typically defined as the mass of particles with an aerodynamic diameter less than 5 μm, expressed as a percentage of the total emitted dose.[7]

## Stability Testing of a DPI Formulation

Objective: To evaluate the physical and chemical stability of a JAK inhibitor DPI formulation under accelerated storage conditions.

#### Materials:

- DPI formulation packaged in the intended container closure system (e.g., capsules, blisters).
- Stability chambers set to specified temperature and relative humidity (RH) conditions (e.g., 40°C / 75% RH as per ICH guidelines).[27]
- NGI for APSD measurement.
- HPLC for chemical purity and content uniformity analysis.
- Other analytical instruments as needed (e.g., for moisture content, particle morphology).

#### Procedure:

- Protocol Design: Define the storage conditions, time points (e.g., 0, 1, 3, 6 months), and critical quality attributes (CQAs) to be monitored.[3] CQAs for a DPI typically include drug content, impurity levels, moisture content, and APSD (specifically FPF and MMAD).[3]
- Initial Analysis (Time 0): Perform a full analysis of the CQAs on a set of initial samples before
  placing the remaining samples in the stability chambers.
- Storage: Place the packaged DPI samples in the stability chambers.
- Time Point Analysis: At each scheduled time point, remove a set of samples from the chambers. Allow them to equilibrate to ambient conditions before analysis.



- Testing: Perform the full suite of analytical tests as defined in the protocol.
  - Chemical Stability: Use HPLC to determine the assay of the JAK inhibitor and quantify any degradation products.
  - Physical Stability: Measure the APSD using the NGI to check for changes in FPF and MMAD. Analyze moisture content. Visually inspect for any changes in appearance.
- Data Evaluation: Compare the results at each time point to the initial data and the predefined acceptance criteria.[3] Significant changes in APSD or the formation of impurities may indicate an unstable formulation.

# IV. VisualizationsSignaling Pathway





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: A typical experimental workflow for developing an inhaled JAK inhibitor.



## **Troubleshooting Logic**



Click to download full resolution via product page

Caption: A logical flow for troubleshooting low Fine Particle Fraction (FPF).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmtech.com [pharmtech.com]
- 2. Influence of Composition and Spray-Drying Process Parameters on Carrier-Free DPI Properties and Behaviors in the Lung: A review [mdpi.com]
- 3. SOP for Conducting Stability Studies for Inhalation Products StabilityStudies.in [stabilitystudies.in]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. thepharmajournal.com [thepharmajournal.com]





- 7. Performance Testing for Dry Powder Inhaler Products: Towards Clinical Relevance [jstage.jst.go.jp]
- 8. Physical stability of dry powder inhaler formulations PMC [pmc.ncbi.nlm.nih.gov]
- 9. API Micronization Challenges for Injectables & Devices | Neuland Labs [neulandlabs.com]
- 10. Optimization of Carrier-Based Dry Powder Inhaler Performance: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dry Powder Inhalers: Study of the Parameters Influencing Adhesion and Dispersion of Fluticasone Propionate PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. superfinemicro.com [superfinemicro.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Common Issues with Spray Drying Machines | Zhanghua [filter-dryer.com]
- 16. ijpbr.in [ijpbr.in]
- 17. ijsr.net [ijsr.net]
- 18. TSI Improving In-Vitro In-Vivo Correlation (IVIVC) for Inhalation Products [tsi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pharmtech.com [pharmtech.com]
- 21. In vitro-in vivo correlations (IVIVCs) of deposition for drugs given by oral inhalation PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. aptar.com [aptar.com]
- 25. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Stability and In Vitro Aerodynamic Studies of Inhalation Powders Containing Ciprofloxacin Hydrochloride Applying Different DPI Capsule Types - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming challenges in inhaled delivery of JAK inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b608068#overcoming-challenges-in-inhaled-delivery-of-jak-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com